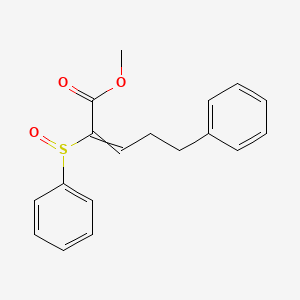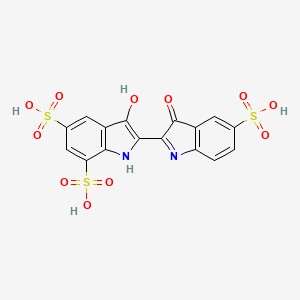
1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one is an organic compound with the molecular formula C22H20O3 It is characterized by the presence of two methoxy groups attached to a phenyl ring, along with two diphenyl groups attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with diphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to scale up the production process .
化学反応の分析
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
類似化合物との比較
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylpropanoic acid
- 3,4-Dimethoxyphenylacetone
Comparison: 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one is unique due to the presence of two diphenyl groups attached to the ethanone moiety, which distinguishes it from other similar compounds. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications .
特性
CAS番号 |
117079-89-7 |
|---|---|
分子式 |
C22H20O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2,2-diphenylethanone |
InChI |
InChI=1S/C22H20O3/c1-24-19-14-13-18(15-20(19)25-2)22(23)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3 |
InChIキー |
OHSIVPFIKMZLGF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



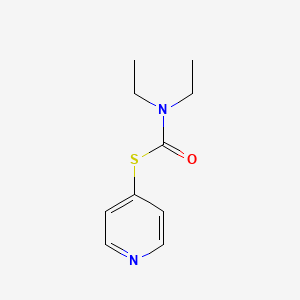
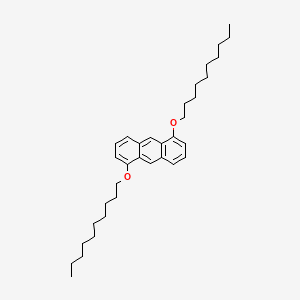
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
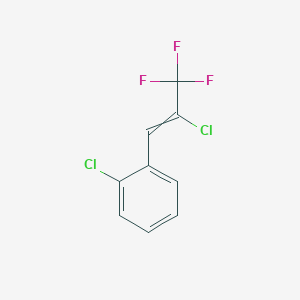
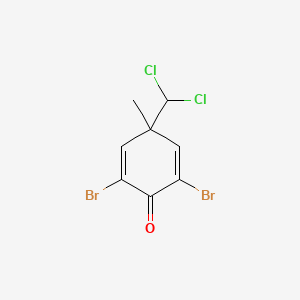
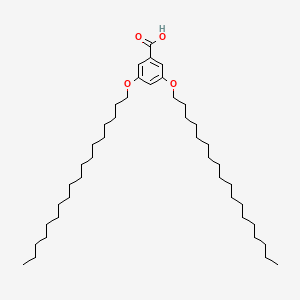
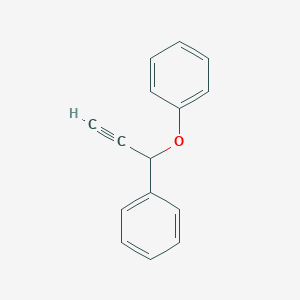
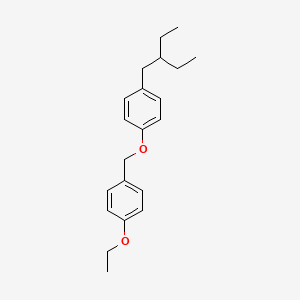
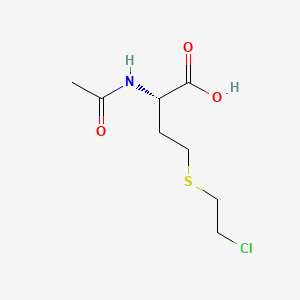
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
